3-Chloro-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine
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Overview
Description
“3-Chloro-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used for crop protection from pests .
Synthesis Analysis
The synthesis of TFMP derivatives often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . Unwanted by-products can be reduced to 3-(trifluoromethyl)pyridine (3-TF) by catalytic hydrogenolysis and then fed back into the reactor to reduce overall production costs .Scientific Research Applications
Synthesis and Chemical Transformation
- Synthesis of Pyridine Derivatives: The compound has been used in the synthesis of various pyridine derivatives. For example, Bradiaková et al. (2009) explored the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, demonstrating the versatility of pyridine compounds in chemical synthesis (Bradiaková et al., 2009).
- Creation of Benzimidazole Derivatives: Prasad et al. (2018) synthesized a series of benzimidazole derivatives incorporating pyridine moieties. This highlights the compound's role in creating structurally diverse molecules (Prasad, Rani, & Anusha, 2018).
Herbicidal and Insecticidal Activity
- Herbicidal Properties: Moran (2003) reported that certain N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which can be synthesized using pyridine derivatives, exhibited excellent herbicidal activity at low application rates (Moran, 2003).
- Insecticidal Applications: Xu et al. (2017) synthesized novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, which displayed good insecticidal activity, illustrating the compound's potential in pest control applications (Xu et al., 2017).
Synthesis of Key Intermediates in Medicinal Chemistry
- Synthesis of Tianeptine Intermediate: Xiu-lan (2009) demonstrated the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate of Tianeptine, using a pyridine derivative, showcasing its role in the production of pharmaceuticals (Xiu-lan, 2009).
Applications in Organic Chemistry and Catalysis
- Aromatization Reactions: Nedolya et al. (2015) explored the aromatization of 2,3-dihydropyridines controlled by substituents, which is an important reaction in organic synthesis (Nedolya, Tarasova, Albanov, & Trofimov, 2015).
- Formation of Iron(II) Complexes: Cook et al. (2015) discussed the formation of iron(II) complexes using pyridine ligands, contributing to the field of coordination chemistry and catalysis (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-chloro-2-[(6-chloropyridin-3-yl)methylsulfanyl]-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3N2S/c13-9-3-8(12(15,16)17)5-19-11(9)20-6-7-1-2-10(14)18-4-7/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYAQKSSNRAWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CSC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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